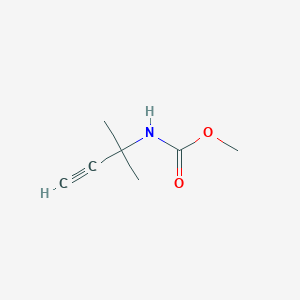

Methyl (2-methylbut-3-yn-2-yl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

90104-54-4 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

methyl N-(2-methylbut-3-yn-2-yl)carbamate |

InChI |

InChI=1S/C7H11NO2/c1-5-7(2,3)8-6(9)10-4/h1H,2-4H3,(H,8,9) |

InChI Key |

OLJOKILLUTWOGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#C)NC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Methylbut 3 Yn 2 Yl Carbamate and Its Analogs

Direct Carbamatization Approaches

Direct carbamatization focuses on the formation of the carbamate (B1207046) moiety onto a pre-existing alkynyl alcohol framework. This is often the most straightforward approach, involving the reaction of the hydroxyl group of 2-methylbut-3-yn-2-ol with a suitable carbamoylating agent.

Synthesis from 2-Methylbut-3-yn-2-ol and Methyl Isocyanates

The reaction of an alcohol with an isocyanate is a classical and highly efficient method for the formation of carbamates. In the context of the target molecule, 2-methylbut-3-yn-2-ol serves as the alcohol component. This tertiary propargylic alcohol is readily prepared on an industrial scale through the base-catalyzed condensation of acetone (B3395972) and acetylene (B1199291), a process known as the Favorskii reaction. mdpi.comwikipedia.org

The synthesis of the N-methyl carbamate would proceed via the reaction of 2-methylbut-3-yn-2-ol with methyl isocyanate. This reaction is typically catalyzed by a tertiary amine base, such as triethylamine (B128534) or 1,4-diazabicyclo[2.2.2]octane (DABCO), or an organometallic catalyst like dibutyltin (B87310) dilaurate. The nucleophilic attack of the hydroxyl oxygen of the alcohol onto the electrophilic carbonyl carbon of the isocyanate forms the carbamate linkage.

While a specific documented synthesis for Methyl (2-methylbut-3-yn-2-yl)carbamate using this exact method is not prevalent in readily available literature, the synthesis of analogous propargyl carbamates is well-established. For instance, prop-2-yn-1-yl carbamate can be synthesized from propargyl alcohol and sodium cyanate (B1221674) in the presence of trifluoroacetic acid. acs.org This method first forms the isocyanate in situ, which then reacts with the alcohol. A similar strategy could be adapted for 2-methylbut-3-yn-2-ol.

N-Methylation Strategies for 2-Methylbut-3-yn-2-yl Carbamate

An alternative two-step approach involves the initial synthesis of the parent carbamate, (2-methylbut-3-yn-2-yl)carbamate, followed by N-methylation. The parent carbamate can be synthesized from 2-methylbut-3-yn-2-ol using reagents like sodium cyanate with an acid or by reacting the alcohol with phosgene (B1210022) or a phosgene equivalent to form a chloroformate, followed by reaction with ammonia.

Once the primary carbamate is formed, N-methylation can be achieved through various methods. A standard laboratory procedure involves the deprotonation of the carbamate nitrogen with a suitable base (e.g., sodium hydride) to form an anion, which is then alkylated with a methylating agent such as methyl iodide or dimethyl sulfate. Care must be taken to control reaction conditions to avoid potential O-alkylation or over-methylation.

More specialized methods for the N-methylation of carbamates have also been reported. For example, carbamate derivatives of α-amino acids have been successfully N-methylated using tert-butyl perbenzoate in the presence of a copper(II) octanoate (B1194180) catalyst, a reaction that proceeds without racemization. rsc.org Another approach involves the use of carbon dioxide and hydrosilanes with a zinc catalyst for the N-methylation of amines, a method that has also been extended to the N-formylation of carbamates. rsc.org These advanced methods could potentially be adapted for the N-methylation of (2-methylbut-3-yn-2-yl)carbamate.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful tools for creating carbon-carbon bonds, enabling the synthesis of a wide array of analogs by modifying the alkyne terminus of the core structure.

Palladium-Catalyzed Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction is exceptionally useful for synthesizing analogs of Methyl (2-methylbut-3-yn-2-yl)carbamate where the terminal alkyne proton is replaced by an aryl or vinyl substituent.

The synthesis can be approached in two ways:

Couple a pre-formed Methyl (2-methylbut-3-yn-2-yl)carbamate with various aryl/vinyl halides.

Couple the precursor alcohol, 2-methylbut-3-yn-2-ol, with an aryl/vinyl halide first, and then perform the carbamatization step as described in section 2.1.

The latter approach is well-documented, with efficient protocols developed for the copper-free Sonogashira coupling of 2-methylbut-3-yn-2-ol with a wide range of aryl bromides. researchgate.net A simple catalytic system of Pd(OAc)₂ and P(p-tol)₃ with DBU as the base in THF has been shown to be highly effective. researchgate.net

A particularly relevant advancement is the development of a "deacetonative" Sonogashira coupling. organic-chemistry.org This process uses aryl propargyl alcohols (like 2-methylbut-3-yn-2-ol) and couples them with aryl chlorides. The reaction proceeds with the in-situ removal of the acetone protecting group, yielding a terminal aryl alkyne. This methodology provides an efficient route to key intermediates that can then be further functionalized.

| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 3-Bromoaniline | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 95 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 98 |

| 3 | 1-Bromo-2,4-difluorobenzene | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 96 |

| 4 | 2-Bromopyridine | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 85 |

Table 1. Examples of Copper-Free Sonogashira Coupling of 2-Methylbut-3-yn-2-ol with Aryl Bromides. researchgate.net

Other Cross-Coupling Methodologies for Derivatization

While the Sonogashira coupling is the most direct method for functionalizing the alkyne, other cross-coupling reactions can be envisioned for the synthesis of more complex analogs. For instance, if the target molecule contains a halogenated aryl group introduced via Sonogashira coupling, that halogen can serve as a handle for subsequent Suzuki, Stille, or Buchwald-Hartwig amination reactions to introduce further diversity. The propargyl carbamate moiety is generally stable to the conditions of many of these standard cross-coupling reactions, allowing for sequential functionalization.

Multi-Component Reactions (MCRs) and Cascade Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all reactants, offer a highly efficient route to molecular complexity. nih.gov For the synthesis of propargyl compounds, the A³ (Aldehyde-Alkyne-Amine) coupling is a prominent MCR. mdpi.com

While direct synthesis of Methyl (2-methylbut-3-yn-2-yl)carbamate via an MCR is not explicitly described, these reactions are crucial for creating structurally related propargylamines, which can be precursors or analogs. A copper-catalyzed four-component reaction of primary amines, formaldehyde, arylboronic acids, and alkynes has been developed for the synthesis of tertiary propargylamines. nih.gov This demonstrates the potential of MCRs to rapidly assemble complex structures around an alkyne core.

Furthermore, three-component couplings involving amines, carbon dioxide, and halides have been shown to be an efficient method for synthesizing carbamates, avoiding the need to handle toxic reagents like phosgene or isocyanates. organic-chemistry.org The integration of such a carbamate-forming MCR with an alkyne-containing component could represent a novel and convergent strategy for the synthesis of the target compound and its derivatives.

Stereoselective and Asymmetric Synthesis (if applicable for chiral derivatives)

Methyl (2-methylbut-3-yn-2-yl)carbamate itself is an achiral molecule due to the presence of two methyl groups on the quaternary carbon. However, the development of stereoselective and asymmetric syntheses is highly relevant for its chiral analogs, where the quaternary carbon center is substituted with different groups, or where other stereocenters are present in the molecule. The asymmetric synthesis of chiral propargylic alcohols is a key strategy, as these intermediates can be subsequently converted to the desired carbamates.

One prominent approach for the enantioselective synthesis of chiral tertiary propargylic alcohols involves the addition of terminal alkynes to ketones catalyzed by a chiral metal complex. For instance, a palladium/H+-cocatalyzed kinetic resolution of tertiary propargylic alcohols has been demonstrated to produce a range of enantioenriched propargylic alcohols with excellent enantioselectivities (93–>99% ee). rsc.org This method's practicality has been shown through gram-scale synthesis, highlighting its potential for producing chiral precursors for carbamate synthesis. rsc.org

Another strategy involves the enantioselective multicomponent reaction of pyridotriazoles with propargyl alcohols and imines, cooperatively catalyzed by Rh₂(esp)₂ and a chiral phosphoric acid catalyst. This method provides access to polyfunctionalized succinate (B1194679) derivatives containing adjacent quaternary and tertiary stereocenters with high yields and excellent enantioselectivities. chinesechemsoc.org While not directly producing a simple carbamate, this approach demonstrates the potential for creating complex chiral molecules incorporating a propargyl alcohol moiety, which could then be functionalized to a carbamate.

The following table summarizes key findings in the asymmetric synthesis of chiral propargylic alcohols, which are precursors to chiral analogs of Methyl (2-methylbut-3-yn-2-yl)carbamate.

| Catalyst System | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |

| Pd/H+ | Racemic tertiary propargylic alcohols | Chiral tertiary propargylic alcohols | 93–>99% | rsc.org |

| Rh₂(esp)₂ / Chiral Phosphoric Acid | Pyridotriazoles, propargyl alcohols, imines | Polyfunctionalized succinate derivatives | High | chinesechemsoc.org |

These methodologies underscore the progress in accessing chiral building blocks that can be elaborated into chiral carbamate analogs. The choice of catalyst and chiral ligand is crucial in achieving high stereocontrol in these transformations.

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of carbamates is an area of growing importance, aiming to reduce the environmental impact of chemical processes. Traditional methods for carbamate synthesis often involve hazardous reagents like phosgene. Modern approaches focus on atom economy, the use of renewable feedstocks, and the reduction of waste.

A significant advancement in the green synthesis of carbamates is the utilization of carbon dioxide (CO₂) as a C1 source. rsc.orgdntb.gov.uarsc.org This approach is highly atom-economical and replaces toxic phosgene. The direct synthesis of carbamates from CO₂, an amine, and an alcohol presents an environmentally benign route. rsc.org For instance, a one-pot, three-component reaction of propargylic alcohols, amines, and CO₂ can be effectively catalyzed by a combination of CuI and an ionic liquid, such as tetrabutylphosphonium (B1682233) imidazol, to produce oxazolidinones at room temperature. dntb.gov.ua While this specific example leads to a cyclic carbamate, the underlying principle of CO₂ utilization is applicable to the synthesis of acyclic carbamates like Methyl (2-methylbut-3-yn-2-yl)carbamate.

A noble metal-free metal-organic framework (MOF) catalyst, CuCe-CNA-300, has been shown to effectively catalyze the three-component reaction of 2-methyl-3-butyn-2-ol (B105114), CO₂, and pyrrolidine (B122466) to yield β-oxopropylcarbamates with high efficiency (98% yield) under solvent-free conditions. chinesechemsoc.org This highlights the potential of heterogeneous catalysis and solvent-free reactions in developing sustainable synthetic routes.

The principles of green chemistry applicable to the synthesis of Methyl (2-methylbut-3-yn-2-yl)carbamate and its analogs are summarized in the table below.

| Green Chemistry Principle | Application in Carbamate Synthesis | Key Findings | Reference |

| Atom Economy | Use of CO₂ as a C1 source | Direct synthesis from CO₂, amines, and alcohols. | rsc.orgdntb.gov.ua |

| Use of Renewable Feedstocks | Utilization of CO₂ | Reduces reliance on fossil fuel-derived reagents like phosgene. | rsc.org |

| Catalysis | Heterogeneous catalysts (e.g., MOFs) | Enables efficient reactions under milder conditions and allows for catalyst recycling. | chinesechemsoc.org |

| Safer Solvents and Auxiliaries | Solvent-free reactions | Reduces waste and environmental impact associated with solvent use. | chinesechemsoc.org |

The exploration of these green methodologies provides a pathway to more sustainable and environmentally friendly production of Methyl (2-methylbut-3-yn-2-yl)carbamate and its analogs, aligning with the broader goals of modern chemical synthesis.

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Methylbut 3 Yn 2 Yl Carbamate Analogs

Reactions of the Carbamate (B1207046) Functional Group

The carbamate functional group, while often employed as a stable protecting group for amines, possesses a rich reactivity profile. The nitrogen-hydrogen bond can participate in addition reactions, and the nitrogen atom itself can be functionalized through alkylation or acylation. Furthermore, the controlled cleavage of the carbamate is a critical step in many synthetic sequences.

Intramolecular Hydroamidation Reactions

Intramolecular hydroamidation, the addition of the N-H bond of the carbamate across the tethered alkyne, represents an atom-economical method for the synthesis of nitrogen-containing heterocycles. Gold(I) catalysts have proven particularly effective in mediating this transformation in analogous systems, such as (2-alkynyl)benzyl carbamates. nih.govresearchgate.net The reaction proceeds through the electrophilic activation of the alkyne by the cationic gold(I) complex, which facilitates the nucleophilic attack of the carbamate nitrogen. researchgate.net

The regiochemical outcome of the cyclization is highly dependent on the substitution pattern of the alkyne and the catalyst employed. The process can lead to either 5-exo-dig or 6-endo-dig cyclization products. For instance, in the gold(I)-catalyzed hydroamination of (2-alkynyl)benzyl carbamates, the reaction with a cationic complex like [AuCl(PPh₃)]/AgNTf₂ at room temperature typically yields the 6-endo adducts, corresponding to 1,2-dihydroisoquinolines. nih.govresearchgate.net However, alkynes bearing electron-deficient aryl groups or simple alkyl groups often favor the formation of 5-exo adducts. nih.gov The selectivity towards the 6-endo product can be improved by employing bulky gold catalysts. nih.gov Mechanistically, the catalytic cycle involves π-complexation of gold to the alkyne, intramolecular nucleophilic attack by the carbamate, and a subsequent protodeauration step to release the product and regenerate the active catalyst. researchgate.net

| Catalyst System | Substrate Type | Predominant Product | Yield (%) | Ref |

| [AuCl(PPh₃)]/AgNTf₂ | (2-Arylalkynyl)benzyl carbamate | 6-endo adduct | High | nih.gov |

| [AuCl(PPh₃)]/AgNTf₂ | (2-Alkylalkynyl)benzyl carbamate | 5-exo adduct | Varies | nih.gov |

| AuCl[(o-biPh)((tBu)₂P)]/AgNTf₂ | (2-Alkylalkynyl)benzyl carbamate | 6-endo adduct | Improved | nih.gov |

N-Alkylation and Acylation Reactions

The nitrogen atom of the carbamate can be functionalized through alkylation and acylation, although its reactivity is attenuated compared to a free amine due to the electron-withdrawing nature of the adjacent carbonyl group. youtube.com

N-Alkylation: A general method for the N-alkynylation of amides, including carbamates, has been developed using copper-promoted reactions. nih.gov This transformation involves the coupling of a carbamate with a bromoalkyne in the presence of a copper(I) salt (e.g., CuI) and a suitable base like potassium bis(trimethylsilyl)amide (KHMDS). While cyclic carbamates often give high yields, attempts to alkynylate acyclic carbamates, which are more direct analogs of methyl (2-methylbut-3-yn-2-yl)carbamate, have been reported to produce the desired ynamides in modest yields of 15–20%. nih.gov

N-Acylation: The N-acylation of carbamates can be achieved by reaction with carboxylic acid anhydrides under the catalysis of solid acids, such as Wells-Dawson heteropolyacids. sciforum.net This method provides the corresponding N-acyl products in good yields under solvent-free conditions, presenting an environmentally benign approach to imide synthesis. sciforum.net

| Reaction Type | Reagents | Substrate | Product | Yield (%) | Ref |

| N-Alkynylation | Bromoalkyne, CuI, KHMDS | Acyclic Carbamate | Ynamide | 15-20 | nih.gov |

| N-Acylation | Acetic Anhydride, H₆P₂W₁₈O₆₂·24H₂O | Methyl Carbamate | N-Acetyl Carbamate | Good | sciforum.net |

Cleavage and Deprotection Strategies

The removal of the methyl carbamate protecting group is a key transformation for unmasking the parent amine. Several methods have been developed that offer alternatives to harsh acidic or basic hydrolysis.

A particularly mild and effective protocol involves the use of 2-mercaptoethanol (B42355) in the presence of a base. organic-chemistry.orgnih.gov Methyl carbamates, along with other types such as Cbz and Alloc, can be readily cleaved by treatment with 2-mercaptoethanol and potassium phosphate (B84403) in N,N-dimethylacetamide (DMAc) at 75 °C. organic-chemistry.orgnih.govacs.org This nucleophilic deprotection protocol is advantageous for substrates bearing functionalities sensitive to standard hydrogenolysis or strong Lewis acids. organic-chemistry.orgchemistryviews.org The proposed mechanism involves an Sₙ2 attack by the thiolate at the methyl group of the carbamate. organic-chemistry.org

Another method for carbamate cleavage utilizes tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF). organic-chemistry.orglookchem.com While highly effective for phenyl carbamates, the cleavage of alkyl carbamates (like methyl or ethyl) requires more forcing conditions, such as refluxing in THF. organic-chemistry.orglookchem.com The proposed mechanism involves a nucleophilic attack of the fluoride ion on the carbonyl carbon. organic-chemistry.org

| Reagent System | Conditions | Substrate Type | Mechanism | Key Advantage | Ref |

| 2-Mercaptoethanol, K₃PO₄ | DMAc, 75 °C | Methyl Carbamate | Sₙ2 at methyl group | Tolerates sensitive functional groups | organic-chemistry.org, nih.gov |

| TBAF | Refluxing THF | Alkyl Carbamate | Nucleophilic attack at C=O | Mild, non-acidic/basic conditions | organic-chemistry.org |

| Trimethylsilyl (B98337) iodide (TMSI) | Acetonitrile | Alkyl Carbamate | Silyl carbamate intermediate | Cleavage under neutral conditions | nih.gov |

Transformations Involving the Terminal Alkyne Moiety

The terminal alkyne is a versatile functional group that serves as a linchpin for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is central to a host of powerful catalytic transformations.

Copper-Catalyzed Alkyne–Azide (B81097) Cycloaddition (CuAAC) or "Click Chemistry"

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the premier example of a "click" reaction, allowing for the efficient and regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles from terminal alkynes and organic azides. nih.govwikipedia.org The reaction is renowned for its reliability, high functional group tolerance, and mild reaction conditions. organic-chemistry.orgmdpi.com

The catalytic cycle is generally accepted to involve the formation of a copper(I) acetylide intermediate. researchgate.netnih.gov This species then reacts with the azide, likely through a stepwise mechanism involving a six-membered copper-containing intermediate, to form the triazole product after protonolysis. wikipedia.orgnih.gov The reaction exhibits an enormous rate acceleration compared to the uncatalyzed thermal cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. nih.gov

A critical consideration for methyl (2-methylbut-3-yn-2-yl)carbamate is the stability of the tertiary propargylic carbamate structure under CuAAC conditions. Research has shown that such compounds can be unsuitable for certain applications due to copper-induced fragmentation. nih.gov The formation of the copper acetylide can facilitate the cleavage of the carbamate leaving group to form a stabilized propargyl cation, which can be trapped by nucleophiles. This reactivity has been harnessed to create a fluorogenic probe, where the cleavage of a tertiary propargyl carbamate releases a fluorescent dye. nih.gov Therefore, while the carbamate group itself is generally tolerated in CuAAC, the specific tertiary propargylic linkage in this class of molecules introduces a potential competing reaction pathway that must be considered. nih.govresearchgate.net

| Feature | Description | Ref |

| Reaction | Terminal Alkyne + Azide → 1,4-Disubstituted-1,2,3-triazole | nih.gov |

| Catalyst | Copper(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate) | wikipedia.org |

| Mechanism | Formation of a Cu(I)-acetylide intermediate, followed by reaction with azide. | researchgate.net, nih.gov |

| Key Advantage | High regioselectivity, mild conditions, wide functional group tolerance. | organic-chemistry.org |

| Substrate Limitation | Tertiary propargyl carbamates may undergo Cu-induced fragmentation. | nih.gov |

Palladium-Catalyzed Alkyne Functionalizations

Palladium catalysis offers a vast toolbox for the functionalization of terminal alkynes, with the Sonogashira cross-coupling reaction being a prominent example. wikipedia.org This reaction enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org

Studies on 2-methyl-3-butyn-2-ol (B105114), the direct precursor alcohol to the target carbamate, have demonstrated efficient copper-free Sonogashira couplings with a wide range of aryl bromides. beilstein-journals.org A typical catalytic system consists of Pd(OAc)₂ with a phosphine (B1218219) ligand such as P(p-tol)₃, using a base like DBU in THF at elevated temperatures. beilstein-journals.org This protocol provides a general and robust method for synthesizing 4-aryl-2-methyl-3-butyn-2-ol derivatives, which are direct analogs of functionalized methyl (2-methylbut-3-yn-2-yl)carbamate.

Furthermore, these coupled products can undergo subsequent palladium-catalyzed transformations. For example, 4-aryl-2-methyl-3-butyn-2-ols can participate in an oxidative deacetonative coupling with H-phosphonates, catalyzed by Pd(OAc)₂, to yield alkynylphosphonates. rsc.org This demonstrates a sequential functionalization strategy where the alkyne first undergoes a cross-coupling and the resulting product is further transformed. Other palladium-catalyzed transformations, such as carbocyclizations, are also known for related alkynyl systems, highlighting the synthetic versatility of the alkyne moiety. nih.govelsevierpure.com

| Reaction Type | Catalytic System | Substrates | Product Type | Yield | Ref |

| Sonogashira Coupling | Pd(OAc)₂, P(p-tol)₃, DBU | 2-Methyl-3-butyn-2-ol + Aryl Bromide | 4-Aryl-2-methyl-3-butyn-2-ol | Good to Excellent | beilstein-journals.org |

| Oxidative Coupling | Pd(OAc)₂, O₂ | 4-Aryl-2-methyl-3-butyn-2-ol + H-Phosphonate | Alkynylphosphonate | Good | rsc.org |

| Carbocyclization | Pd(OAc)₂ | o-Alkynyl Ketone | Alkylidene Indanone | Good to Excellent | nih.gov |

Hydration and Hydrofunctionalization Reactions

The reactivity of the alkyne moiety in methyl (2-methylbut-3-yn-2-yl)carbamate and its analogs is a key area of interest. While specific studies on the hydration and hydrofunctionalization of this exact compound are not extensively documented, the reactivity of analogous propargyl systems, particularly under metal catalysis, provides significant insights into its expected chemical behavior. Gold(I) complexes, known for their high affinity for carbon-carbon triple bonds, are effective catalysts for the hydration of propargyl esters and related compounds. nih.govfrontiersin.org

The gold-catalyzed hydration of a propargyl ester, for instance, proceeds to form an α-acetoxy ketone. frontiersin.org It is plausible that methyl (2-methylbut-3-yn-2-yl)carbamate would undergo a similar transformation in the presence of a gold(I) catalyst, leading to the corresponding α-carbamoyl ketone. The reaction would likely proceed through the activation of the alkyne by the gold catalyst, followed by the nucleophilic attack of water.

In a related context, the hydroamination of allenes with N-unsubstituted carbamates, catalyzed by a gold(I) N-heterocyclic carbene complex, has been reported to yield N-allylic carbamates. nih.gov This suggests that under appropriate conditions, the carbamate nitrogen of an allene (B1206475) precursor, potentially derived from methyl (2-methylbut-3-yn-2-yl)carbamate, could participate in intramolecular additions.

Furthermore, ruthenium catalysts have been employed for the hydroarylation of aryl carbamates with alkynes, proceeding via C-H bond activation. researchgate.net This type of transformation highlights the potential for functionalizing aromatic systems using the alkyne group present in analogs of methyl (2-methylbut-3-yn-2-yl)carbamate.

The table below summarizes the conditions and outcomes for the hydrofunctionalization of analogous propargyl compounds, which can be extrapolated to predict the reactivity of methyl (2-methylbut-3-yn-2-yl)carbamate.

| Catalyst System | Substrate Type | Reaction Type | Product Type | Reference |

| Gold(I) Complex | Propargyl Ester | Hydration | α-Acetoxy Ketone | frontiersin.org |

| Gold(I) NHC Complex | Allene + Carbamate | Hydroamination | N-Allylic Carbamate | nih.gov |

| Ruthenium Catalyst | Aryl Carbamate + Alkyne | Hydroarylation | Substituted Alkene | researchgate.net |

Rearrangement Reactions (e.g., Rupe, Meyer-Schuster)

The tertiary propargyl alcohol core structure of methyl (2-methylbut-3-yn-2-yl)carbamate suggests a propensity for acid-catalyzed rearrangement reactions, namely the Rupe and Meyer-Schuster rearrangements. These reactions are well-documented for tertiary propargyl alcohols. nih.govacs.orgntnu.edu While direct studies on the carbamate are scarce, it is reasonable to predict that under acidic conditions, the carbamate would first hydrolyze to the parent alcohol, 2-methylbut-3-yn-2-ol, which would then undergo these characteristic rearrangements.

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. nih.govntnu.eduescholarship.org For a tertiary alcohol like 2-methylbut-3-yn-2-ol, this rearrangement would yield an α,β-unsaturated ketone. The reaction proceeds through protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group and subsequent tautomerization. nih.gov

The competing Rupe rearrangement also occurs under acidic conditions with tertiary propargyl alcohols and leads to the formation of α,β-unsaturated ketones via an enyne intermediate. nih.govacs.org The outcome of the reaction, whether it follows the Meyer-Schuster or Rupe pathway, can be influenced by the reaction conditions and the structure of the substrate. nih.gov

The following table outlines the expected products from the rearrangement of the parent alcohol, which would be formed from the in-situ hydrolysis of methyl (2-methylbut-3-yn-2-yl)carbamate under acidic conditions.

| Rearrangement Type | Starting Material (Post-Hydrolysis) | Key Intermediate | Product |

| Meyer-Schuster | 2-methylbut-3-yn-2-ol | Allenol | α,β-unsaturated ketone |

| Rupe | 2-methylbut-3-yn-2-ol | Enyne | α,β-unsaturated ketone |

Photochemical Reactions and Photo-Cleavable Derivatives

The unique structure of methyl (2-methylbut-3-yn-2-yl)carbamate, combining a carbamate linkage with a propargyl group, makes it an interesting scaffold for the development of photochemically active molecules, particularly photolabile protecting groups.

Photolabile protecting groups, or "caged compounds," are moieties that can be removed from a substrate upon irradiation with light, allowing for the controlled release of the active molecule. nih.govnih.gov Carbamates are frequently used as linkages in caged compounds designed to release amines or alcohols. nih.gov The propargyl group in methyl (2-methylbut-3-yn-2-yl)carbamate offers a "clickable" handle for further functionalization after photochemical cleavage. nih.gov

The design of such a photolabile group would involve attaching a suitable chromophore to the carbamate. Upon irradiation, the chromophore would induce cleavage of the carbamate bond, releasing the protected amine and a modified chromophore. The liberated propargyl-containing fragment can then be used in subsequent reactions, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). nih.gov This dual-functionality is highly desirable in chemical biology for applications like activity-based protein profiling and targeted drug delivery.

Palladium-mediated cleavage of propargyl carbamates has been demonstrated within living cells, showcasing the biocompatibility of this deprotection strategy. researchgate.net While not a photochemical method, it highlights the utility of the propargyl carbamate moiety in controlled release applications.

The photochemical cleavage of a carbamate linkage typically proceeds through several established mechanisms, depending on the nature of the attached chromophore. For instance, α-keto carbamates can undergo photocleavage to generate a free amine upon irradiation with UV light. acs.org The reaction is initiated by the excitation of the keto chromophore.

In the context of designing a photolabile derivative of methyl (2-methylbut-3-yn-2-yl)carbamate, a chromophore would be incorporated that, upon photoexcitation, initiates a cascade of reactions leading to the cleavage of the C-O bond of the carbamate. This would release the amine, carbon dioxide, and the 2-methylbut-3-yn-2-ol fragment. A plausible mechanism would involve an intramolecular hydrogen abstraction or an electron transfer process initiated by the excited chromophore, leading to the fragmentation of the carbamate.

A recent study detailed a photochemical C=C cleavage process in vinylogous nitroaryl precursors to yield N-formyl amides, demonstrating that novel photochemical pathways can be engineered for bond cleavage under physiological conditions. beilstein-journals.org This suggests that with appropriate chromophore design, novel photo-induced reactions involving the alkyne moiety of our target compound could be developed.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions involving methyl (2-methylbut-3-yn-2-yl)carbamate and its analogs is crucial for optimizing reaction conditions and expanding their synthetic utility.

For the gold-catalyzed hydration , the mechanism is believed to involve the coordination of the gold(I) catalyst to the alkyne, which increases its electrophilicity and facilitates the nucleophilic attack of water. escholarship.orgnih.gov Subsequent proton transfer and protodeauration would then yield the enol intermediate, which tautomerizes to the more stable keto form. frontiersin.org

The Meyer-Schuster and Rupe rearrangements of the parent tertiary propargyl alcohol proceed through carbocationic intermediates following the protonation of the hydroxyl group and loss of water. nih.gov The Meyer-Schuster rearrangement involves a concerted 1,3-shift of the hydroxyl group, while the Rupe rearrangement proceeds through the formation of an enyne intermediate. For the carbamate, as previously mentioned, prior hydrolysis to the alcohol is the likely first step under acidic conditions.

The photochemical cleavage of a carbamate-based photolabile protecting group is initiated by the absorption of a photon by the chromophore. The excited state of the chromophore then undergoes a chemical transformation, such as an intramolecular hydrogen abstraction or electron transfer, which ultimately leads to the fragmentation of the carbamate into the protected amine, carbon dioxide, and the alcohol fragment. nih.govacs.org The specific pathway is highly dependent on the structure of the chromophore.

Mechanistic investigations into the gold-catalyzed carboxylative cyclization of propargylamines have shown that the reaction proceeds through the formation of a carbamate ion species, which then undergoes a nucleophilic attack on the gold-activated alkyne. acs.org This provides a model for understanding potential intramolecular reactions of methyl (2-methylbut-3-yn-2-yl)carbamate.

Spectroscopic and Crystallographic Characterization of Methyl 2 Methylbut 3 Yn 2 Yl Carbamate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

A ¹H NMR spectrum for Methyl (2-methylbut-3-yn-2-yl)carbamate is predicted to display distinct signals corresponding to the different types of protons in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.

Methyl Protons (C(CH₃)₂): The six protons of the two equivalent methyl groups attached to the quaternary carbon are expected to produce a sharp singlet. Their proximity to the electron-withdrawing carbamate (B1207046) and alkyne groups would shift this signal downfield compared to a simple alkane.

Alkynyl Proton (-C≡CH): The terminal alkyne proton is characterized by a singlet, typically found in a specific region of the spectrum due to the magnetic anisotropy of the triple bond.

Carbamate NH Proton (-NH-): The proton on the nitrogen atom of the carbamate group will appear as a broad singlet. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Methoxy (B1213986) Protons (-OCH₃): The three protons of the methoxy group on the carbamate will appear as a distinct singlet, with a chemical shift characteristic of protons on a carbon atom single-bonded to an oxygen.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C(CH ₃)₂ | ~1.6 | Singlet | 6H |

| -C≡CH | ~2.4 | Singlet | 1H |

| NH | ~5.0 (broad) | Singlet | 1H |

| -OCH ₃ | ~3.7 | Singlet | 3H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in Methyl (2-methylbut-3-yn-2-yl)carbamate would give rise to a separate signal.

Carbonyl Carbon (-C=O): The carbon of the carbonyl group in the carbamate is highly deshielded and is expected to appear significantly downfield.

Alkynyl Carbons (-C≡CH): The two carbons of the alkyne group will have characteristic chemical shifts. The terminal, proton-bearing carbon will appear at a lower chemical shift than the internal, quaternary carbon.

Quaternary Carbon (C(CH₃)₂): The quaternary carbon atom bonded to the two methyl groups and the carbamate oxygen will have a distinct chemical shift.

Methyl Carbons (-C(CH₃)₂): The two equivalent methyl carbons will produce a single signal in the upfield region of the spectrum.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the midfield region, typical for carbons bonded to an electronegative oxygen atom.

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =O | ~156 |

| -C ≡CH | ~85 |

| -C≡C H | ~72 |

| C (CH₃)₂ | ~52 |

| -OC H₃ | ~52 |

| -C(C H₃)₂ | ~28 |

While no specific studies using advanced NMR techniques on Methyl (2-methylbut-3-yn-2-yl)carbamate are available, these methods would be invaluable for unambiguous structural confirmation.

2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C spectra. Heteronuclear Multiple Bond Correlation (HMBC) would establish long-range (2-3 bond) correlations, for instance, showing connectivity from the methyl protons to the quaternary carbon and from the methoxy protons to the carbonyl carbon.

Solid-State NMR: In the absence of a single crystal for X-ray diffraction, solid-state NMR could provide information about the structure and dynamics of the compound in its solid form.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of Methyl (2-methylbut-3-yn-2-yl)carbamate is expected to show several characteristic absorption bands.

Predicted IR Absorption Bands

| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) | Description |

| Carbamate | N-H stretch | ~3300 | Medium, sharp |

| Alkyne | ≡C-H stretch | ~3300 | Sharp, strong |

| Alkyne | C≡C stretch | ~2100 | Weak, sharp |

| Carbonyl | C=O stretch | ~1700 | Strong, sharp |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

For Methyl (2-methylbut-3-yn-2-yl)carbamate (C₇H₁₁NO₂), the exact molecular weight is 141.0790 g/mol . High-Resolution Mass Spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy. The standard mass spectrum would show a molecular ion peak (M⁺) at m/z = 141. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) or the propargyl fragment.

Predicted Mass Spectrometry Fragments

| m/z | Ion | Description |

| 141 | [C₇H₁₁NO₂]⁺ | Molecular Ion (M⁺) |

| 126 | [C₆H₈NO₂]⁺ | Loss of a methyl radical (•CH₃) |

| 84 | [C₅H₈O]⁺ | Fragmentation of the carbamate moiety |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. There is currently no published single-crystal X-ray diffraction data for Methyl (2-methylbut-3-yn-2-yl)carbamate.

Should a suitable crystal be grown and analyzed, this technique would provide definitive information on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

Conformation: The preferred spatial orientation of the molecule in the solid state.

Intermolecular Interactions: The presence of hydrogen bonding (e.g., involving the N-H group and carbonyl oxygen) and other van der Waals forces that dictate the crystal packing.

Elucidation of Molecular Conformation and Stereochemistry

Key crystallographic data for 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₁NO₃ |

| Crystal System | Trigonal |

| Space Group | R-3 |

| a (Å) | 26.3146 |

| b (Å) | 26.3146 |

| c (Å) | 8.1205 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 4872.1 |

| Z | 18 |

| Data sourced from the Crystallography Open Database, entry 2243028. nih.gov |

Analysis of Intermolecular Interactions in Crystal Lattices

The packing of molecules in the crystal lattice is governed by a variety of intermolecular interactions. In the case of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, the most significant feature of the molecular packing is the formation of hexameric clusters through hydroxy-O—H···O(hydroxy) hydrogen bonds. researchgate.netnih.gov These clusters are organized around a crystallographic symmetry site and are sustained by 12-membered rings formed by the interacting hydroxyl groups, described as {⋯OH}₆ synthons. researchgate.netnih.gov These aggregates adopt a flattened chair conformation. nih.govnih.gov

These primary hexameric clusters are further connected into a three-dimensional supramolecular architecture by weaker benzene-C—H···O(nitro) interactions, which involve both oxygen atoms of the nitro group. researchgate.netsunway.edu.my Computational studies indicate that the energy associated with the strong O—H···O hydrogen bonds is primarily electrostatic in nature, while dispersion forces play a more significant role in the weaker intermolecular contacts. researchgate.netnih.gov

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with various properties to highlight specific close contacts between molecules.

For 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, the Hirshfeld surface mapped over the normalized contact distance (dnorm) clearly identifies the key interactions. researchgate.net The strong O—H···O hydrogen bonds appear as distinct, bright-red spots on the surface, indicating contacts that are shorter than the sum of the van der Waals radii of the interacting atoms. researchgate.net Fainter red spots on the surface correspond to the weaker C—H···O interactions. researchgate.net This visualization confirms the crucial role of hydrogen bonding in directing the crystal packing. nih.gov

The two-dimensional fingerprint plot is derived from the Hirshfeld surface and provides a quantitative summary of the different intermolecular contacts present in the crystal. By plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside (de), a unique fingerprint for the crystal packing is generated.

| Interaction Type | Percentage Contribution to Hirshfeld Surface |

| H···H | 40.5% |

| O···H / H···O | 27.9% |

| C···H / H···C | 10.5% |

| C···C | 6.9% |

| N···H / H···N | 3.2% |

| O···C / C···O | 2.8% |

| O···O | 2.4% |

| N···O / O···N | 2.2% |

| Data derived from the study by Caracelli et al. (2019). researchgate.net |

The plot is characterized by specific features corresponding to different interactions. The sharp "spikes" in the lower region of the plot are characteristic of the strong O—H···O hydrogen bonds. The high percentage of H···H contacts reflects the abundance of hydrogen atoms on the molecular surface. The significant contributions from O···H and C···H contacts further underscore the importance of both strong and weak hydrogen bonding in stabilizing the crystal structure. researchgate.net

Computational and Theoretical Studies on Methyl 2 Methylbut 3 Yn 2 Yl Carbamate Systems

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic properties of molecules. For Methyl (2-methylbut-3-yn-2-yl)carbamate, these computational methods provide a detailed understanding of its electronic landscape, reactivity, and spectroscopic characteristics.

Electronic Structure and Bonding Analysis

The electronic structure of Methyl (2-methylbut-3-yn-2-yl)carbamate is characterized by the interplay of its constituent functional groups: the carbamate (B1207046) moiety and the tertiary alcohol-derived alkyne. Density Functional Theory (DFT) and Hartree-Fock (HF) methods are commonly employed to investigate such systems. rsc.org The carbamate group exhibits a planar geometry due to the delocalization of the nitrogen lone pair over the carbonyl group, giving the C-N bond partial double bond character. chemrxiv.org This resonance stabilization is a key feature of the carbamate linkage.

The acetylenic group, with its carbon-carbon triple bond, introduces a region of high electron density. The carbon atoms of the triple bond in acetylene (B1199291) are sp-hybridized, resulting in a linear geometry for this fragment. libretexts.orglumenlearning.com In Methyl (2-methylbut-3-yn-2-yl)carbamate, the C-C triple bond consists of one strong sigma (σ) bond and two weaker pi (π) bonds. libretexts.org The presence of the electron-withdrawing carbamate group can influence the electron density distribution around the alkyne.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO is likely to be localized on the electron-rich alkyne and the nitrogen and oxygen atoms of the carbamate, while the LUMO is expected to be centered on the carbonyl carbon of the carbamate group. The energy difference between the HOMO and LUMO is a critical parameter in determining the chemical reactivity and stability of the molecule. rsc.orgnih.gov

A hypothetical table of calculated electronic properties for Methyl (2-methylbut-3-yn-2-yl)carbamate, based on typical values for similar compounds, is presented below.

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -7.2 eV | B3LYP/6-31G(d) |

| LUMO Energy | 1.5 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 8.7 eV | B3LYP/6-31G(d) |

| Dipole Moment | 2.8 D | B3LYP/6-31G(d) |

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to explore potential reaction pathways involving Methyl (2-methylbut-3-yn-2-yl)carbamate. For instance, the formation of carbamates from alcohols and isocyanates, or the hydrolysis of the carbamate bond, can be modeled to understand the reaction mechanisms and energetics. nih.govmdpi.com These studies typically involve locating the transition state (TS) structures and calculating the activation energies. mit.edu

For reactions involving the alkyne group, such as addition reactions or the "alkyne zipper" reaction, computational methods can elucidate the step-by-step mechanism. mdpi.com The transition states for such reactions are characterized by the geometry of the interacting molecules at the highest point on the potential energy surface. researchgate.net The characterization of these transition states is crucial for understanding the kinetics and selectivity of the reaction. acs.org Computational approaches can partition the reaction path into distinct phases, offering a detailed analysis of the chemical transformations. acs.org

Below is a hypothetical table summarizing the calculated activation energies for a potential reaction of Methyl (2-methylbut-3-yn-2-yl)carbamate.

| Reaction | Reactants | Transition State Energy (kcal/mol) | Product(s) |

| Hydrolysis | Methyl (2-methylbut-3-yn-2-yl)carbamate + H₂O | 25.3 | 2-Methylbut-3-yn-2-ol + Methylamine + CO₂ |

| Addition of HBr | Methyl (2-methylbut-3-yn-2-yl)carbamate + HBr | 15.8 | Brominated carbamate adduct |

Prediction of Spectroscopic Properties

DFT calculations are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govresearchgate.netacs.orgacs.org By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the ¹H and ¹³C NMR chemical shifts with good accuracy. mdpi.com These predicted spectra can be invaluable in the structural elucidation and characterization of new compounds. acs.org

For Methyl (2-methylbut-3-yn-2-yl)carbamate, the predicted ¹H NMR spectrum would show distinct signals for the methyl protons, the amine proton, and the acetylenic proton. The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon, the quaternary carbon, and the sp-hybridized carbons of the alkyne.

The IR spectrum can also be simulated by calculating the vibrational frequencies of the molecule. This would allow for the identification of characteristic absorption bands, such as the N-H stretch, the C=O stretch of the carbamate, and the C≡C stretch of the alkyne.

A hypothetical table of predicted ¹³C NMR chemical shifts for Methyl (2-methylbut-3-yn-2-yl)carbamate is provided below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 155.2 |

| Quaternary (C(CH₃)₂) | 75.1 |

| Alkyne (C≡CH) | 85.4 |

| Alkyne (C≡CH) | 72.9 |

| Methyl (CH₃) | 28.6 |

| O-Methyl (OCH₃) | 52.3 |

Molecular Docking and Dynamics Simulations for Conformational Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netoaji.netnih.govnih.gov While often used in drug discovery to predict the binding of a ligand to a protein, it can also be used to study the interactions between small molecules. For Methyl (2-methylbut-3-yn-2-yl)carbamate, docking studies could be employed to understand its potential interactions with biological macromolecules or other small molecules. mdpi.com

Molecular dynamics (MD) simulations provide insights into the conformational flexibility and dynamic behavior of molecules over time. mdpi.comnih.govdrugdesign.orgacs.org For a flexible molecule like Methyl (2-methylbut-3-yn-2-yl)carbamate, MD simulations can reveal the accessible conformations and the energy barriers between them. mdpi.com The simulations track the movements of atoms over time, governed by a force field that describes the potential energy of the system. This allows for the exploration of the conformational landscape and the identification of the most stable conformers. drugdesign.org

The results of an MD simulation can be used to generate a Ramachandran-like plot for the key dihedral angles, showing the most populated conformational states.

Structure-Reactivity Relationships from Computational Data

By analyzing the data obtained from quantum chemical calculations for a series of related carbamate compounds, it is possible to establish structure-reactivity relationships. scispace.comnih.govresearchgate.net For example, by systematically varying the substituents on the carbamate nitrogen or the alcohol moiety, one can computationally assess the impact on properties such as the HOMO-LUMO gap, charge distribution, and reaction activation energies.

These computational studies can reveal trends that correlate molecular structure with chemical reactivity. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties and, consequently, the reactivity of the molecule. This information is valuable for the rational design of new molecules with desired properties. acs.org

A hypothetical table illustrating a structure-reactivity relationship for a series of carbamates is shown below.

| Substituent on Nitrogen | HOMO-LUMO Gap (eV) | Calculated Reaction Rate Constant (s⁻¹) |

| H | 8.7 | 1.2 x 10⁻⁵ |

| CH₃ | 8.5 | 2.5 x 10⁻⁵ |

| Phenyl | 7.9 | 9.8 x 10⁻⁵ |

Role As a Synthetic Building Block and Intermediate in Advanced Organic Synthesis

Precursor in the Construction of Complex Molecular Architectures

The utility of Methyl (2-methylbut-3-yn-2-yl)carbamate as a precursor is rooted in the reactivity of its alkyne group. This functionality is a cornerstone of modern synthetic chemistry, participating in fundamental reactions such as Sonogashira coupling, which allows for the straightforward connection of the alkyne to aryl or vinyl halides. researchgate.netresearchgate.net This reaction is instrumental in building the carbon skeleton of more elaborate structures. The parent alcohol, 2-methylbut-3-yn-2-ol, is widely used as a practical and inexpensive source of a protected acetylene (B1199291), and its carbamate (B1207046) derivatives inherit this synthetic utility. researchgate.netwikipedia.org

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. Methyl (2-methylbut-3-yn-2-yl)carbamate serves as a key starting material for the synthesis of various heterocyclic frameworks.

Carbazoles: Substituted carbazoles, which are present in numerous biologically active natural products, can be efficiently constructed using alkynyl anilines as precursors. oregonstate.edu The synthesis often involves a pericyclic cascade reaction. Methyl (2-methylbut-3-yn-2-yl)carbamate can be used to prepare the necessary alkynyl precursors, enabling the controlled construction of complex carbazole (B46965) substitution patterns. The alkyne's substituents are well-tolerated in these cyclization reactions, allowing for the creation of sterically hindered and functionally diverse carbazole frameworks. oregonstate.edu

Quinolinones and Quinolines: The quinoline (B57606) core is another privileged scaffold in drug discovery. The Friedländer annulation is a classic and direct method for synthesizing quinolines, typically involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. beilstein-journals.orgnih.gov While not a direct participant, the alkyne of Methyl (2-methylbut-3-yn-2-yl)carbamate can be readily transformed (e.g., via hydration) into a methyl ketone, which can then undergo a Friedländer condensation to build the quinoline ring system. This multi-step approach highlights the role of the carbamate as a precursor to a key intermediate.

Piperazines: The piperazine (B1678402) ring is a ubiquitous feature in pharmaceuticals due to its favorable physicochemical properties and ability to modulate biological activity. nih.gov Synthetic strategies for incorporating piperazine moieties are diverse, including N-alkylation, reductive amination, and palladium-catalyzed Buchwald-Hartwig amination. nih.govorganic-chemistry.org Methyl (2-methylbut-3-yn-2-yl)carbamate can be integrated into piperazine-containing molecules in several ways. For instance, it can be coupled to a pre-existing piperazine scaffold, using the carbamate nitrogen or a derivative thereof to form the link. Alternatively, the molecule can be elaborated and then participate in a cyclization reaction to form the piperazine ring itself. Its bifunctional nature makes it a useful building block for creating complex drug candidates where the piperazine unit imparts solubility and the alkyne provides a point for further derivatization or interaction with a biological target. researchgate.net

The construction of large, conformationally constrained molecules such as macrocycles and complex polycycles is a significant challenge in organic synthesis. Terminal alkynes are indispensable tools in this field.

The alkyne functionality of Methyl (2-methylbut-3-yn-2-yl)carbamate can undergo homocoupling, such as in the Glaser coupling reaction, to form a 1,3-diyne. oregonstate.edu This symmetrical diyne can then serve as a rigid linear component in the synthesis of macrocycles. Furthermore, the principles of diversity-oriented synthesis can be applied, where the carbamate is used as a building block in annulation cascades to rapidly generate novel and complex polycyclic frameworks from simpler starting materials. mdpi.com The defined stereochemistry and reactive handle provided by the molecule make it an attractive component for building libraries of structurally diverse polycyclic compounds.

Strategies for Orthogonal Protection and Deprotection of Alkyne Functionality

In syntheses involving multiple alkyne groups, the ability to selectively unmask one alkyne in the presence of others is crucial. This is achieved through the use of orthogonal protecting groups. The 2-methylbut-3-yn-2-yl portion of the title carbamate is itself an effective protecting group for a terminal C-H alkyne. wikipedia.org

The deprotection is accomplished through a base-catalyzed retro-Favorskii reaction, which results in the elimination of acetone (B3395972) to reveal the terminal alkyne. researchgate.net This deprotection condition is orthogonal to those used for many other common alkyne protecting groups, particularly silyl-based groups. For example, a trimethylsilyl (B98337) (TMS) group can be removed under mild base conditions (e.g., K₂CO₃ in methanol) or with a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF), while the bulkier triisopropylsilyl (TIPS) group requires stronger fluoride conditions for cleavage. researchgate.net This difference in reactivity allows a chemist to design a synthetic sequence where a TMS-protected alkyne and a 2-hydroxy-2-methylpropyl-protected alkyne can be deprotected at different stages of a synthesis, enabling regiocontrolled functionalization.

| Protecting Group | Structure | Common Deprotection Reagents | Cleavage Conditions |

|---|---|---|---|

| 2-Hydroxy-2-methylpropyl | -C(CH₃)₂OH | Base (e.g., K₂CO₃, NaOH) | Base-catalyzed retro-Favorskii reaction researchgate.netwikipedia.org |

| Trimethylsilyl (TMS) | -Si(CH₃)₃ | TBAF, K₂CO₃/MeOH | Mildly basic or fluoride-mediated researchgate.net |

| Triethylsilyl (TES) | -Si(CH₂CH₃)₃ | TBAF, HF-Pyridine | Fluoride-mediated; more stable than TMS researchgate.net |

| Triisopropylsilyl (TIPS) | -Si(CH(CH₃)₂)₃ | TBAF, HF-Pyridine | Strong fluoride conditions; very stable researchgate.net |

Development of Novel Molecular Scaffolds and Linkers

In medicinal chemistry and chemical biology, molecular scaffolds provide a core structure upon which functional groups can be displayed in a defined three-dimensional arrangement. mdpi.com Linkers are used to connect different molecular fragments, such as a targeting moiety and a therapeutic payload. Methyl (2-methylbut-3-yn-2-yl)carbamate is well-suited to function as a component in both scaffolds and linkers.

Its linear nature, combined with two distinct functional ends, allows it to act as a bifunctional linker. The carbamate group can be formed by reacting its parent alcohol with an isocyanate on a core molecule, while the alkyne remains available for subsequent reactions. A prime example of this utility is the conjugation of the molecule to other heterocyclic systems, such as purines, creating a derivative that links a biologically relevant core to a synthetically versatile alkyne handle. bldpharm.com This alkyne can then be used in reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to attach probes, imaging agents, or other functional units. This modular approach is central to the development of novel chemical probes and therapeutic agents.

Design Principles and Structure-Activity Relationship (SAR) in Chemical Design

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, aiming to optimize a lead compound's biological activity by systematically modifying its chemical structure. nih.gov While specific SAR data for Methyl (2-methylbut-3-yn-2-yl)carbamate is not extensively published, its structure can be dissected to illustrate key design principles. For SAR analysis, the molecule can be divided into three main regions: the alkyne, the gem-dimethyl bridge, and the N-methyl carbamate linker.

Region 1: The Alkyne Moiety: The terminal alkyne is a rigid, linear group that can engage in various non-covalent interactions within a protein's binding site, including hydrogen bonding (with the terminal proton) and π-system interactions. Replacing the terminal hydrogen via Sonogashira coupling would introduce steric bulk and new electronic features, which could either enhance or disrupt binding.

Region 2: The Gem-dimethyl Bridge: This quaternary carbon center imparts conformational rigidity to the molecule and presents a defined steric profile. SAR studies would involve modifying these methyl groups to larger or smaller alkyl chains to probe the size and shape of the corresponding binding pocket on the target protein.

Region 3: The N-Methyl Carbamate Linker: The carbamate group is a key pharmacophoric element, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). nih.gov Altering the N-methyl group to other substituents would modulate lipophilicity and steric interactions. Replacing the carbamate with other functional groups like an amide, ester, or urea (B33335) would systematically vary the electronic and hydrogen-bonding properties of the linker, significantly impacting target affinity and pharmacokinetic properties. mdpi.com

The systematic exploration of these regions allows for the fine-tuning of a molecule's properties to achieve desired biological activity, a core tenet of modern chemical design. nih.govresearchgate.net

| Molecular Region | Potential Modification | Rationale for Modification (SAR) | Predicted Impact |

|---|---|---|---|

| Alkyne | Replace terminal H with aryl group | Introduce π-stacking interactions; probe for additional binding pockets. nih.gov | Altered binding affinity and selectivity. |

| gem-Dimethyl Bridge | Replace methyls with ethyls or cyclopropyl | Probe steric tolerance of the binding site; alter conformational rigidity. | Changes in potency due to improved or diminished fit. |

| N-Methyl Carbamate | Replace N-methyl with N-H or N-benzyl | Modify hydrogen bonding potential and lipophilicity. nih.gov | Altered solubility, cell permeability, and binding affinity. |

| N-Methyl Carbamate | Replace carbamate with amide or urea | Change hydrogen bond donor/acceptor pattern and metabolic stability. mdpi.com | Modified target residence time and pharmacokinetic profile. |

Future Directions and Emerging Research Avenues in Methyl 2 Methylbut 3 Yn 2 Yl Carbamate Chemistry

Advancements in Catalytic Methods for Synthesis and Transformation

The synthesis and functionalization of carbamates are central to medicinal and materials chemistry. acs.orgacs.org While traditional methods exist, future advancements concerning Methyl (2-methylbut-3-yn-2-yl)carbamate will likely focus on catalytic pathways that offer greater efficiency, selectivity, and functional group tolerance.

Research into rhodium-catalyzed reactions has shown promise for the transformation of propargyl carbamates. For instance, improved conditions using a more reactive Rh₂(esp)₂ catalyst have been developed for carbamate (B1207046) transfer to sulfoxides, enabling the synthesis of sulfoximine (B86345) propargyl carbamates. nih.govacs.org These conditions have demonstrated significantly better yields for carbamates containing unsaturated functionality, such as allyl and propargyl groups, compared to previous methods. acs.org This opens the door for creating a broader range of complex molecules where the Methyl (2-methylbut-3-yn-2-yl)carbamate moiety is transferred onto other scaffolds.

Palladium-based catalysts are also crucial, particularly for reactions involving the alkyne group. Efficient palladium-catalyzed, copper-free Sonogashira coupling reactions have been developed for the synthesis of the precursor alcohol, 2-methyl-3-butyn-2-ol (B105114), with a wide range of aryl bromides. researchgate.net Extending these methodologies to the carbamate derivative could provide direct routes to more complex aryl-alkyne structures. Furthermore, metal carbamate complexes, formed through the reaction of CO₂ with metal amides, represent another frontier, potentially offering novel catalytic cycles for both synthesis and CO₂ utilization. mdpi.com

| Catalyst System | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Rhodium (e.g., Rh₂(esp)₂) | Carbamate Transfer to Sulfoxides | Improved yields for unsaturated carbamates; enables synthesis of sulfoximine propargyl carbamates. | nih.govacs.org |

| Palladium (e.g., Pd(OAc)₂) | Sonogashira Coupling (of precursor) | Efficient copper-free coupling of 2-methyl-3-butyn-2-ol with aryl bromides. | researchgate.net |

| Copper(I) | Azide-Alkyne Cycloaddition (CuAAC) | Enables "click chemistry" functionalization of the propargyl group. | nih.govacs.org |

| Various Metals (Ti, Ce, etc.) | Formation of Metal Carbamates | CO₂ insertion into metal-amide bonds creates novel carbamato complexes for potential catalysis. | mdpi.com |

Exploration of Novel Reactivity Patterns and Rearrangements

The reactivity of Methyl (2-methylbut-3-yn-2-yl)carbamate is dominated by the terminal alkyne, making it an ideal substrate for cycloaddition reactions. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." precisepeg.com The utility of propargyl carbamate-derived sulfoximines in CuAAC reactions with alkyl azides to form triazoles has been demonstrated, showcasing a powerful method for molecular assembly. nih.govacs.org

Beyond standard CuAAC, future research will likely explore more complex cycloadditions. For instance, reactions with 1,2,4,5-tetrazine (B1199680) derivatives can proceed via an inverse-electron-demand Diels-Alder (IEDDA) reaction. This pathway is exceptionally fast and bioorthogonal, meaning it can occur in complex biological environments without interfering with native processes. tcichemicals.com However, research has shown that 1,2,4,5-tetrazine systems can undergo competitive [4+2] hetero-Diels-Alder chemistry with acetylenic groups, presenting a challenge and an opportunity for controlling reaction pathways to yield different products. nih.gov

The carbamate group itself, while generally stable, possesses an "amide-ester" hybrid character that influences the molecule's conformation and electronic properties. acs.orgnih.gov Its resonance stabilization imparts a degree of conformational restriction around the C-N bond. acs.orgnih.gov Future work could explore rearrangements or intramolecular cyclizations, possibly triggered by metal catalysts or light, that involve both the carbamate and the nearby alkyne, leading to novel heterocyclic scaffolds.

| Reaction Class | Specific Reaction | Description | Reference |

|---|---|---|---|

| Cycloaddition | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A "click chemistry" reaction forming a stable 1,2,3-triazole ring, used for conjugation. | nih.govacs.orgprecisepeg.com |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Rapid, catalyst-free reaction with tetrazines, often used in bioorthogonal chemistry. Can lead to "click-to-release" applications. | tcichemicals.com | |

| Intramolecular Reactions | Catalyst-Mediated Cyclization | Hypothetical reactions involving both the alkyne and carbamate moieties to form novel heterocyclic systems. | N/A |

| Transformations | Rhodium-Catalyzed Carbamate Transfer | The entire carbamate group is transferred to another molecule, such as a sulfoxide. | nih.govacs.org |

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The fine chemical and pharmaceutical industries are increasingly adopting continuous flow manufacturing to improve safety, efficiency, and scalability. The synthesis of precursors to Methyl (2-methylbut-3-yn-2-yl)carbamate is already being explored in this context. For example, the selective hydrogenation of 2-methyl-3-butyn-2-ol has been successfully demonstrated on a Pd/γ-Al₂O₃ catalyst in a continuous-flow mode. mdpi.comresearchgate.net This establishes a precedent for integrating the production of this key intermediate into green, continuous pathways.

Future research will logically extend this approach to the synthesis of the carbamate itself and its subsequent derivatization. Flow reactors are ideally suited for handling hazardous reagents and for precise control over reaction parameters like temperature and pressure, which is beneficial for many catalytic processes. Furthermore, the "click" functionalization of the alkyne group is highly amenable to flow chemistry, allowing for the rapid, sequential synthesis of a library of derivatives by introducing different azide (B81097) partners into the flow stream.

Automated synthesis platforms can leverage this chemistry for high-throughput experimentation. beilstein-journals.org An automated system could be programmed to vary catalysts, solvents, and reaction partners to rapidly optimize the synthesis of novel compounds derived from Methyl (2-methylbut-3-yn-2-yl)carbamate. This would accelerate the discovery of new molecules for applications in drug discovery and materials science by efficiently exploring vast chemical spaces.

Development of Smart Materials Incorporating Propargyl Carbamate Units

The terminal alkyne of Methyl (2-methylbut-3-yn-2-yl)carbamate serves as a powerful chemical handle for anchoring the molecule into larger macromolecular structures, leading to the development of "smart" or functional materials.

Beyond MOFs, the propargyl carbamate unit is an ideal monomer or functional group for polymers. Carbamate-functional polymers are known for a range of applications. google.com The propargyl group allows for post-polymerization modification via click chemistry. A polymer backbone containing pendant Methyl (2-methylbut-3-yn-2-yl)carbamate units can be cross-linked by adding a di-azide, creating robust gels or thermosets. Alternatively, functional molecules like fluorophores, drugs, or biomolecules (functionalized with an azide) can be "clicked" onto the polymer, imparting specific properties. This strategy can be used to create:

Self-healing materials: Where cross-links can be reformed after damage.

Drug-delivery vehicles: Where a therapeutic agent is attached via a cleavable linker.

Sensors: Where the attachment of an analyte-binding molecule triggers a detectable signal.

Functional coatings: With tailored surface properties.

The photochemical properties of related propargylamine-based polymers are also under investigation, suggesting that materials incorporating these units could have applications in optics or as photo-responsive systems. revmaterialeplastice.ro

| Material Type | Role of Propargyl Carbamate Unit | Potential Application | Reference |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Serves as a functionalized organic linker; the alkyne acts as a surface-accessible reactive site. | Heterogeneous catalysis, gas storage, chemical sensing. | rsc.org |

| Functional Polymers | Acts as a monomer or a side-chain, with the alkyne as a point for post-polymerization modification via "click" chemistry. | Drug delivery, responsive coatings, advanced composites. | google.com |

| Cross-linked Gels / Thermosets | The alkyne group serves as a cross-linking point when reacted with multi-azide compounds. | Self-healing materials, hydrogels, engineering plastics. | N/A |

| Photo-responsive Materials | Incorporation into polymer backbones may impart specific photochemical properties. | Optical data storage, light-activated sensors. | revmaterialeplastice.ro |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.